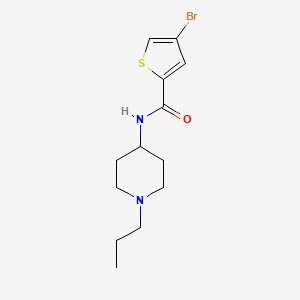
4-bromo-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide, also known as BPTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BPTC is a synthetic compound that belongs to the class of thiophene carboxamides. It is a potent and selective antagonist of the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes.
Mecanismo De Acción
4-bromo-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide acts as a selective antagonist of the dopamine D3 receptor, which means it blocks the binding of dopamine to this receptor. The dopamine D3 receptor is involved in the regulation of various neurotransmitter systems, including the mesolimbic dopamine system, which is implicated in reward and motivation. By blocking the dopamine D3 receptor, 4-bromo-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide can modulate the activity of this system and affect various physiological and pathological processes.
Biochemical and Physiological Effects:
4-bromo-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide has been shown to modulate the activity of the mesolimbic dopamine system, which can affect various physiological and pathological processes. For example, 4-bromo-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and nicotine, in animal models. 4-bromo-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide has also been shown to reduce depressive-like behaviors in animal models of depression. These effects are thought to be mediated by the modulation of the dopamine D3 receptor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromo-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide has several advantages for lab experiments. It is a potent and selective antagonist of the dopamine D3 receptor, which makes it a valuable tool for investigating the role of this receptor in various physiological and pathological processes. 4-bromo-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide is also relatively stable and easy to handle, which makes it suitable for use in vitro and in vivo experiments.
However, there are also some limitations to the use of 4-bromo-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide in lab experiments. For example, 4-bromo-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide has a relatively short half-life, which means it needs to be administered frequently to maintain its effects. 4-bromo-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide can also have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 4-bromo-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide and the dopamine D3 receptor. One direction is to investigate the role of the dopamine D3 receptor in other physiological and pathological processes, such as obesity, diabetes, and neurodegenerative diseases. Another direction is to develop more selective and potent antagonists of the dopamine D3 receptor, which can improve the specificity and efficacy of experimental interventions. Finally, there is a need to investigate the safety and tolerability of 4-bromo-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide and other dopamine D3 receptor antagonists in humans, which can pave the way for the development of new therapeutics for various psychiatric disorders.
Métodos De Síntesis
The synthesis of 4-bromo-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide involves several steps, including the reaction of 4-bromo-2-chlorothiophene with propylpiperidine, followed by the reaction of the resulting intermediate with 2-thiophenecarboxylic acid. The final product is obtained after purification through column chromatography and recrystallization. The synthesis of 4-bromo-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Aplicaciones Científicas De Investigación
4-bromo-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide has been extensively used in scientific research to investigate the role of dopamine D3 receptors in various physiological and pathological processes. The dopamine D3 receptor is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain, which is involved in reward and motivation. 4-bromo-N-(1-propyl-4-piperidinyl)-2-thiophenecarboxamide has been used to study the role of dopamine D3 receptors in addiction, depression, and other psychiatric disorders.
Propiedades
IUPAC Name |
4-bromo-N-(1-propylpiperidin-4-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2OS/c1-2-5-16-6-3-11(4-7-16)15-13(17)12-8-10(14)9-18-12/h8-9,11H,2-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYALGPUBBWPHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(1-propylpiperidin-4-yl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-chlorophenoxy)propyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5091538.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5091547.png)

![5-({[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5091571.png)
![(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5091575.png)

![3-chloro-N-(4-hydroxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5091590.png)
![N,N'-1,2-ethanediylbis[N-(2-methylphenyl)acetamide]](/img/structure/B5091596.png)
![2-chloro-N-({[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5091604.png)
![methyl 3-({2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-3-oxopropanoate](/img/structure/B5091616.png)
![2-chloro-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5091636.png)

![5-{3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5091645.png)